二氟二硫化合物

货号 B077142

CAS 编号:

13709-35-8

分子量: 102.13 g/mol

InChI 键: DKDSFVCSLPKNPV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

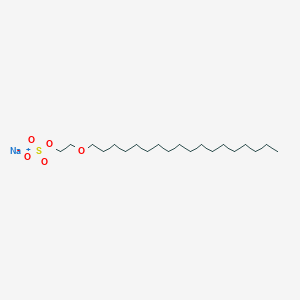

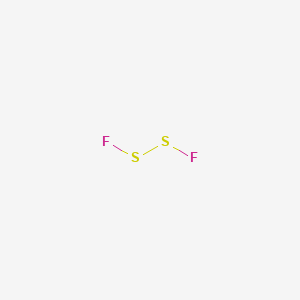

Difluorodisulfane is a chemical compound with the molecular formula F2S2 . It is also known by other names such as fluorosulfanyl thiohypofluorite and disulfur difluoride . The molecular weight of Difluorodisulfane is 102.13 g/mol .

Molecular Structure Analysis

The molecular structure of Difluorodisulfane is represented by the InChI stringInChI=1S/F2S2/c1-3-4-2 . The Canonical SMILES representation for Difluorodisulfane is FSSF . Physical And Chemical Properties Analysis

Difluorodisulfane has a molecular weight of 102.13 g/mol . It has a topological polar surface area of 50.6 Ų and a complexity of 6 . It has 4 heavy atoms and does not have any hydrogen bond donor . The exact mass and monoisotopic mass of Difluorodisulfane are 101.94094867 g/mol .科学研究应用

理论研究和异构化学:

- 使用密度泛函理论(DFT)方法对二氟二硫化合物进行了研究,以了解其异构体的结构及相应的过渡结构。这项研究对于理解二氟二硫化合物的异构化过程和不同异构体的性质具有重要意义(Jursic, 1996)。

光谱研究:

- 对二氟二硫化合物进行了低温红外光谱研究,揭示了其在不同相和混合物中的分子行为。这项研究对于理解二氟二硫化合物在不同条件下的分子相互作用和性质至关重要(Wanczek, Bliefert, & Budenz, 1975)。

分解和重排研究:

- 研究表明,二氟二硫化合物在辉光放电条件下分解产生各种硫氟化物和硫。这项研究对于理解二氟二硫化合物在特定条件下的化学行为以及在生产其他硫氟化物方面的潜在应用具有重要意义(Seel & Stein, 1979)。

环境健康研究:

- 在环境健康背景下,已对与二氟二硫化合物相关的化合物进行了研究,特别是关于它们在人类和动物组织中的普遍存在。这些研究对于理解这类化合物对健康和环境的影响至关重要(Calafat et al., 2007)。

燃料电池研究:

- 已对与二氟二硫化合物相关的全氟磺酸膜进行了研究,用于燃料电池的应用。这些研究有助于开发更高效和可持续能源来源(Eisman, 1990)。

属性

IUPAC Name |

fluorosulfanyl thiohypofluorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2S2/c1-3-4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDSFVCSLPKNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FSSF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2S2 | |

| Record name | difluorodisulfane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160058 | |

| Record name | Disulfur difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluorodisulfane | |

CAS RN |

13709-35-8 | |

| Record name | Sulfur fluoride (S2F2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorodisulfane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfur difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

32

Citations

In a gaseous mixture of FSSF and SSF 2 , predominantly difluorodisulfane is decomposed under glow discharge conditions to yield S 2 F 4 , SF 4 and sulfur. The sulfur fluorides can be …

Number of citations: 11

www.sciencedirect.com

The low temperature IR stretching vibrations of difluorodisulfane (FSSF) and thiothionylfluoride (SSF 2 ), in the solid phase and in a cyclohexane matrix, of the mixtures FSSF -SSF 2 , …

Number of citations: 6

www.degruyter.com

… The structures of two isomers, difluorodisulfane (FSSF) and … Our results of geometric characteristics of difluorodisulfane are … As in the case of the difluorodisulfane structure, the best …

Number of citations: 57

onlinelibrary.wiley.com

… Difluorodisulfane isomerization into thiothionyl fluoride. … the existence of two isomers, FSSF (disulfur difluoride, difluorodisulfane) and S = SF 2 (thiothionyl fluoride, thiosulphoxide) back …

Number of citations: 32

www.sciencedirect.com

… The point is illustrated on difluorodisulfane. It is also pointed out that the chirality partition … Difluorodisulfane belongs to the C2 point group of symmetry; hence, one can distinguish its two …

Number of citations: 15

hrcak.srce.hr

… contain SS double bonds have been known for quite some time: Thiothionyl fluoride F 2 S S (1), a colorless gas, is more stable thermodynamically than the isomeric difluorodisulfane …

Number of citations: 84

pubs.acs.org

… bond between the sulfur atoms in difluorodisulfane is also indicated by the displacement to higher wave numbers of the IR absorption band associated with the SS valency vibration. …

Number of citations: 70

www.sciencedirect.com

The equilibrium geometric structure and vibrational frequency of ClSSCl have been determined at HF, MP2, LSDA, BLYP, B3LYP, BP86, B3P86, and B3PW91 level using different basis …

Number of citations: 20

pubs.acs.org

… These two isomers have been isolated and characterized for the case of disulfur difluoride species (difluorodisulfane FSSF and thiothionylfluoride F 2 SS). (22-24, 26, 29-31) At …

Number of citations: 19

pubs.acs.org

The geometries and bonding properties have been predicted for cyclic AlS 2 and GaS 2 species at DFT, MPn (n=2,3,4), QCISD(T) and CCSD(T) levels with the 6-311+G ∗ basis set. …

Number of citations: 12

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。